N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O/c22-21(23,24)18-7-3-15(4-8-18)6-10-20(28)27-13-16-5-9-19(26-12-16)17-2-1-11-25-14-17/h1-5,7-9,11-12,14H,6,10,13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCECSZNIKVQWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the bipyridine intermediate and the trifluoromethyl-substituted phenylpropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine and phenyl rings can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted bipyridine compounds.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Bipyridinylmethyl and Purine Cores
Several purine-based compounds sharing the N-([2,3′-bipyridin]-5-ylmethyl) group have been synthesized and characterized (). Key examples include:
Key Observations :
- Synthetic Efficiency: Yields vary significantly (30–82%), with 17g achieving 82% due to favorable steric and electronic conditions during coupling .
- In contrast, the target compound’s propanamide chain lacks basicity, which may reduce solubility but improve membrane permeability .
Analogues with Trifluoromethylphenyl Groups
The trifluoromethyl (CF₃) group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing and hydrophobic effects. Notable comparisons include:
- Compound 1 (): 3-(3-Oxo-benzooxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide. Structural Similarity: Shares the 4-(trifluoromethyl)phenylpropanamide motif with the target compound. Purification: Crystallized from acetonitrile (38% yield), suggesting similar purification challenges for the target compound .
17d () : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide.
Amide-Linked Analogues in Agrochemicals ()
These compounds often prioritize resistance to metabolic degradation, a property shared with the target compound .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic compound that combines a bipyridine moiety with a trifluoromethyl-substituted phenyl group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₇F₃N₂, with a molecular weight of approximately 348.34 g/mol. The presence of both a nitrogen-rich heterocyclic system (bipyridine) and an electron-deficient aromatic system (trifluoromethyl group) enhances its interaction with biological targets, potentially leading to diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bipyridine Intermediate : This can be achieved through palladium-catalyzed cross-coupling reactions of pyridine derivatives.
- Introduction of the Trifluoromethyl Group : A nucleophilic substitution reaction using trifluoromethylating agents is employed.
- Amide Bond Formation : The final step involves a condensation reaction between the bipyridine intermediate and trifluoromethyl-substituted phenylpropanoic acid.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Metal Coordination : The bipyridine moiety may coordinate with metal ions, influencing the activity of metalloenzymes.
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating interactions with hydrophobic regions in proteins.
- Biochemical Pathway Modulation : These interactions may modulate various biochemical pathways, leading to potential therapeutic effects .
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies could focus on:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Target Identification : Utilizing fragment-based screening to identify specific protein targets.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.
Q & A
Q. Basic
- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies proton environments, such as aromatic signals (δ 7.0–8.6 ppm) and aliphatic chains (δ 1.5–3.2 ppm). Trifluoromethyl groups appear as singlets in F NMR .
- Mass Spectrometry (MS) : High-resolution LC/MS confirms molecular weight (e.g., M+H at m/z 483) and detects fragmentation patterns .
How do researchers address challenges in regioselectivity during the synthesis of polyaromatic amides with trifluoromethyl groups?
Q. Advanced
- Directed Metalation : Use of directing groups (e.g., pyridinyl or piperazinyl moieties) with palladium catalysts ensures selective cross-coupling at the 5-position of bipyridine .
- Protecting Groups : Temporary protection of reactive amines (e.g., Boc groups) prevents unwanted side reactions during acylation .
What strategies optimize reaction yield when substituting arylpiperazine derivatives in similar amide syntheses?
Q. Advanced
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance nucleophilicity of piperazine .
- Catalysis : Copper(I) iodide or palladium catalysts improve coupling efficiency in Ullmann or Buchwald-Hartwig reactions .
What are the key physicochemical properties of this compound, and how do they influence experimental design?
Q. Basic
- Density : ~1.258 g/cm (similar to N-[3-(trifluoromethyl)phenyl]propanamide analogs) affects solvent selection for recrystallization .
- Lipophilicity : LogP ~3.2 (estimated) guides formulation for in vitro assays (e.g., DMSO stock solutions) .
How can computational chemistry methods predict the interaction of this compound with biological targets?
Q. Advanced
- Docking Studies : Tools like AutoDock Vina simulate binding to receptors (e.g., dopamine D3) using SMILES-derived 3D structures .
- QSAR Models : Correlate substituent effects (e.g., trifluoromethyl position) with activity using molecular descriptors .
What in vitro and in vivo models evaluate the pharmacokinetic profile of trifluoromethyl-containing compounds?
Q. Advanced
- In Vitro : Microsomal stability assays (e.g., liver microsomes) assess metabolic degradation. Plasma protein binding (e.g., equilibrium dialysis) predicts bioavailability .
- In Vivo : Radiolabeled analogs (e.g., F derivatives) track biodistribution in rodent models via PET imaging .
How do researchers resolve contradictions in spectral data when characterizing novel trifluoromethyl-substituted amides?
Q. Advanced
- 2D NMR : HSQC and HMBC correlate ambiguous proton-carbon couplings, clarifying substitution patterns .
- Isotopic Labeling : C-labeled intermediates validate MS fragmentation pathways .
What safety precautions are essential when handling trifluoromethyl-phenyl derivatives?
Q. Basic
- PPE : Gloves, goggles, and respirators prevent dermal/ocular exposure.
- Ventilation : Fume hoods mitigate inhalation risks, as trifluoromethyl groups may release HF upon degradation .
What methodologies study the metabolic stability and degradation pathways of similar propanamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
